![molecular formula C14H16N4O3 B2685358 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 2034266-33-4](/img/structure/B2685358.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethoxyphenyl)methanone, also known as TAZAM, is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. TAZAM is a small molecule that belongs to the class of azetidinone derivatives and has a unique chemical structure that makes it an attractive candidate for further research and development.
Scientific Research Applications
Antioxidant Properties
- Synthesis and Antioxidant Activities : A study explored the synthesis of bromophenol derivatives, including compounds with structures related to the target molecule, demonstrating their effective antioxidant power. This research suggests potential applications in developing antioxidant agents (Balaydın et al., 2010).
Synthesis and Characterization
- Novel Synthesis Methods : Research into the synthesis and characterization of 1,2,4-triazole and triazolidin derivatives, including methods that might apply to the target compound, shows the versatility of these chemical structures for various applications (Abosadiya et al., 2018).
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Evaluation : Studies have synthesized novel compounds with structural similarities, evaluating their antibacterial and antifungal activities. Such research underscores the potential of these compounds in developing new antimicrobial agents (Rajasekaran et al., 2006).
Catalytic Applications
- Catalysis : Research into catalytic applications, such as the Huisgen 1,3-dipolar cycloaddition, where compounds with triazolyl groups play a crucial role as catalysts, suggests potential utility in synthetic chemistry (Ozcubukcu et al., 2009).
Neuroprotective Activities
- Antioxidant and Neuroprotective Activities : The research indicates the potential neuroprotective effects of compounds with dimethoxyphenyl groups against oxidative stress-induced neurotoxicity. This suggests possible applications in neurodegenerative disease research (Ghaffari et al., 2014).
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazole ring, such as “1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole”, are known to interact with various biological targets due to their ability to form hydrogen bonds . They have been used in the synthesis of compounds exhibiting a wide range of biological activities .
Mode of action
The mode of action of such compounds often involves interactions with their targets at a molecular level, leading to changes in cellular processes. The presence of a positive charge on either of two nitrogen atoms in the 1,2,3-triazole ring allows it to show two equivalent tautomeric forms .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some 1,2,3-triazole derivatives have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities, suggesting they may affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Compounds containing the 1,2,3-triazole ring are generally highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some 1,2,3-triazole derivatives have been found to inhibit the replication of certain viruses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The 1,2,3-triazole ring is resistant to metabolic degradation, which can enhance the compound’s stability .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-4-3-10(7-13(12)21-2)14(19)17-8-11(9-17)18-6-5-15-16-18/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBOFNMMICMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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